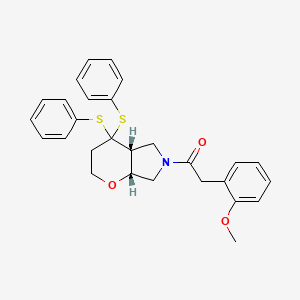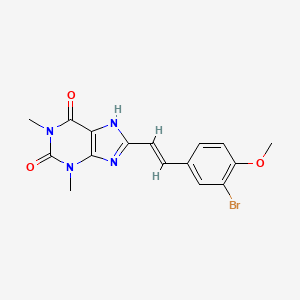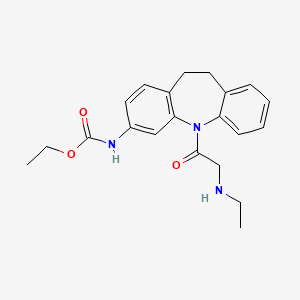
(+/-)-Thioctamidoethyl dimethylamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.
Mécanisme D'action
The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.
Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.
Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.
Uniqueness
(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Propriétés
Numéro CAS |
865661-00-3 |
|---|---|
Formule moléculaire |
C16H28N2O5S2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
SKAQSQJRTMBTAW-BTJKTKAUSA-N |
SMILES isomérique |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



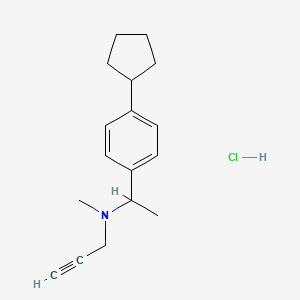

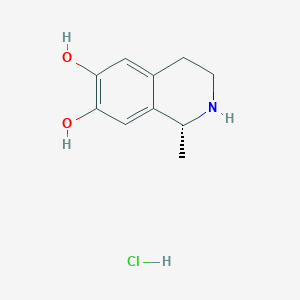
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)


